(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Brand Name: Vulcanchem
CAS No.: 1114651-22-7
VCID: VC4657459
InChI: InChI=1S/C22H15ClFNO4S/c1-29-18-9-7-17(8-10-18)25-13-21(22(26)14-2-4-15(23)5-3-14)30(27,28)20-11-6-16(24)12-19(20)25/h2-13H,1H3
SMILES: COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C22H15ClFNO4S
Molecular Weight: 443.87

(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

CAS No.: 1114651-22-7

Cat. No.: VC4657459

Molecular Formula: C22H15ClFNO4S

Molecular Weight: 443.87

* For research use only. Not for human or veterinary use.

(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone - 1114651-22-7

Specification

CAS No. 1114651-22-7
Molecular Formula C22H15ClFNO4S
Molecular Weight 443.87
IUPAC Name (4-chlorophenyl)-[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Standard InChI InChI=1S/C22H15ClFNO4S/c1-29-18-9-7-17(8-10-18)25-13-21(22(26)14-2-4-15(23)5-3-14)30(27,28)20-11-6-16(24)12-19(20)25/h2-13H,1H3
Standard InChI Key GIXRCUOMMVBGDZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl

Introduction

Molecular Formula and Classification

  • Molecular Formula: C21H13ClFNO4S

  • Chemical Class: The compound belongs to the benzothiazine family, characterized by a fused heterocyclic structure containing sulfur and nitrogen atoms.

Structural Features

  • The molecule contains:

    • A benzothiazine core with a sulfonyl group (1,1-dioxido).

    • Substituents including:

      • A 4-chlorophenyl group.

      • A 6-fluoro substituent on the benzothiazine ring.

      • A 4-methoxyphenyl group attached to the benzothiazine ring via a methanone linkage.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Below is a general synthetic approach:

Stepwise Synthesis

  • Formation of Benzothiazine Core:

    • Reactants such as aminobenzenesulfonamide derivatives are cyclized with appropriate aldehydes or ketones to form the benzothiazine scaffold.

  • Functionalization:

    • Fluorination at the 6-position can be achieved using electrophilic fluorinating agents.

    • Methoxyphenyl and chlorophenyl groups are introduced via Friedel-Crafts acylation or similar reactions.

  • Final Assembly:

    • The methanone bridge linking the benzothiazine core to the substituents is formed through condensation reactions.

Experimental Conditions

  • Typical solvents: Acetonitrile, ethanol, or dichloromethane.

  • Catalysts: Acidic or basic catalysts (e.g., K2CO3 for deprotonation).

  • Reaction temperature: Reflux conditions (~80–100°C).

Pharmacological Potential

Compounds with similar structural motifs have demonstrated:

  • Antimicrobial Activity: Benzothiazine derivatives are known for their ability to inhibit bacterial and fungal growth by targeting enzymes or membranes .

  • Anticancer Properties: The presence of electron-withdrawing groups (e.g., fluorine) enhances binding affinity to cancer-related targets .

Material Science

Due to its aromatic and heterocyclic structure, this compound could find use in:

  • Organic semiconductors.

  • Photovoltaic materials.

Molecular Modeling Insights

Molecular docking studies on related compounds suggest that such molecules interact strongly with biological targets through:

  • Hydrogen bonding (via sulfonyl oxygen or methoxy groups).

  • π–π stacking interactions between aromatic rings and protein residues.

Related Compounds for Contextual Understanding

Several structurally analogous compounds have been studied extensively:

Compound NameKey FeaturesApplications
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Brominated thiazole derivativeAntimicrobial, anticancer
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Fluorinated cyclohexene derivativeAntimicrobial
1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-benzothiazin-2-yl]ethanone Hydroxylated benzothiazine derivativeAntibacterial

Challenges

  • Limited experimental data specific to this compound.

  • Potential toxicity due to halogenated aromatic rings.

Research Opportunities

  • Advanced pharmacological screening for antimicrobial and anticancer efficacy.

  • Exploration of electronic properties for material science applications.

This article synthesizes available information on the compound while highlighting its synthetic pathways, properties, and potential uses in various domains of science and technology. Further experimental studies are recommended for detailed characterization and application development.

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